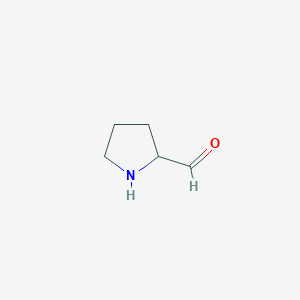

Pyrrolidine-2-carbaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

pyrrolidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDDDPVQQUHACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391457 | |

| Record name | PYRROLIDINE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61480-98-6 | |

| Record name | PYRROLIDINE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Pyrrolidine-2-carbaldehyde

Abstract

This compound, particularly in its enantiomerically pure form (often derived from L-proline), stands as a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its unique structural motif is integral to a vast array of pharmaceuticals, including antiviral agents, enzyme inhibitors, and complex natural products.[1][2][3][4] The aldehyde functionality provides a versatile handle for a multitude of chemical transformations, while the inherent chirality of the pyrrolidine ring allows for precise stereochemical control in subsequent synthetic steps. This guide provides an in-depth analysis of the principal synthetic methodologies for accessing this critical intermediate, focusing on the oxidation of N-protected prolinols and the partial reduction of N-protected proline esters. We will explore the mechanistic underpinnings, practical considerations, and detailed experimental protocols for each route, offering researchers a comprehensive resource for making informed strategic decisions in their synthetic endeavors.

Strategic Overview: The Two Primary Pathways

The synthesis of this compound from the readily available amino acid L-proline is dominated by two robust and widely adopted strategies. The choice between them often hinges on factors such as available equipment, scale, and tolerance for specific reagents or byproducts.

-

The Oxidation Pathway: This two-step sequence involves the initial reduction of an N-protected proline derivative to the corresponding alcohol (prolinol), followed by a controlled oxidation to furnish the desired aldehyde.

-

The Reduction Pathway: This more direct approach involves the partial reduction of an N-protected proline ester, selectively stopping the reaction at the aldehyde oxidation state.

Both pathways necessitate the protection of the pyrrolidine nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under various reaction conditions and its straightforward removal.

Caption: Core synthetic strategies for this compound.

The Oxidation Pathway: From Prolinol to Aldehyde

This pathway is arguably the most common, offering high yields and reliability. It begins with the complete reduction of N-Boc-L-proline to N-Boc-L-prolinol, typically using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).[1] The critical step is the subsequent selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Two methods excel in this regard: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Swern Oxidation

The Swern oxidation is a classic and highly effective method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes.[5][6] The reaction is known for its mild conditions and broad functional group tolerance.[5]

Causality and Mechanism: The process begins at very low temperatures (-78 °C) where DMSO reacts with oxalyl chloride to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate, releasing CO and CO₂ gas.[5][7] The alcohol then attacks this electrophilic sulfur species. The addition of a hindered organic base, such as triethylamine (Et₃N), deprotonates the carbon adjacent to the sulfonium ion, forming a sulfur ylide. This ylide undergoes a[8][9]-sigmatropic rearrangement via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[5][10] The low temperature is crucial to prevent side reactions.

Caption: Simplified mechanism of the Swern Oxidation.

Experimental Protocol: Swern Oxidation of N-Boc-L-Prolinol [8]

-

Initiation: To a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in dichloromethane (CH₂Cl₂) cooled to -78 °C under an inert atmosphere, add oxalyl chloride (1.5 eq.) dropwise. Stir the resulting solution for 15 minutes.

-

Substrate Addition: Add a solution of (S)-(+)-N-Boc-2-Prolinol (1.0 eq.) in CH₂Cl₂ dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Ylide Formation: After stirring for 20-30 minutes, add triethylamine (Et₃N, 4.0 eq.) dropwise.

-

Warm-up & Quench: Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Work-up: Quench the reaction with water. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by silica gel chromatography to yield the pure aldehyde. A reported yield for this specific transformation is 99%.[8]

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation provides a powerful alternative to DMSO-based methods. It employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), to achieve a mild and selective oxidation.[11][12]

Causality and Mechanism: The reaction proceeds by ligand exchange, where the alcohol displaces an acetate group on the iodine center of the DMP reagent.[13] An external base (often the displaced acetate) then abstracts the proton alpha to the oxygen, leading to a concerted elimination that forms the aldehyde, iodinane, and acetic acid.[11][13] The reaction is typically run at room temperature in chlorinated solvents.

Advantages & Trustworthiness: The primary advantages of DMP are its operational simplicity, neutral pH conditions, and the avoidance of toxic chromium reagents or foul-smelling sulfur byproducts.[11][14] The reaction workup is generally straightforward. However, a significant consideration is the potentially explosive nature of the DMP reagent, especially upon impact or heating, and its relatively high cost.[14]

Experimental Protocol: General DMP Oxidation [14]

-

Reaction Setup: To a solution of the N-Boc-L-Prolinol (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C or room temperature, add Dess-Martin periodinane (1.2-1.5 eq.) portion-wise.

-

Monitoring: Stir the reaction mixture and monitor by TLC until the starting material is consumed (typically 1-4 hours).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) to reduce excess DMP. Stir vigorously until the layers are clear.

-

Extraction: Separate the layers and extract the aqueous phase with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

The Reduction Pathway: Direct Conversion of Proline Esters

This strategy offers a more atom-economical route by directly converting a carboxylic acid derivative to an aldehyde. The key is using a reducing agent that can be precisely controlled to prevent over-reduction to the primary alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.[9][15]

DIBAL-H Reduction of N-Boc-Proline Esters

DIBAL-H is a bulky and moderately reactive hydride source. Its efficacy in this partial reduction stems from its ability to form a stable tetrahedral intermediate at low temperatures.[15][16]

Causality and Mechanism: The reaction must be conducted at very low temperatures (typically -78 °C).[16][17] The Lewis acidic aluminum center of DIBAL-H coordinates to the ester's carbonyl oxygen. This is followed by the intramolecular delivery of a single hydride to the carbonyl carbon, forming a stable tetrahedral aluminum-alkoxide complex.[15] At -78 °C, this intermediate is "frozen" and does not collapse to eliminate the alkoxy group.[16] Only upon aqueous work-up (quenching) does this intermediate hydrolyze to release the aldehyde.[15] Using more than one equivalent of DIBAL-H or allowing the reaction to warm before quenching will result in the formation of the aldehyde in solution, which is then immediately reduced further to the primary alcohol.[16][18]

Caption: Mechanism of DIBAL-H reduction of an ester to an aldehyde.

Experimental Protocol: DIBAL-H Reduction of an N-Boc-Proline Ester [17]

-

Reaction Setup: Dissolve the N-Boc-L-proline methyl or ethyl ester (1.0 eq.) in an anhydrous solvent such as dichloromethane or toluene. Cool the solution to -78 °C under an inert atmosphere.

-

Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes, 1.0-1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC. It is critical to maintain the low temperature throughout.[17]

-

Quenching (at -78 °C): While the solution is still cold, slowly add methanol to quench any excess DIBAL-H.

-

Work-up: Allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the phases separate.

-

Extraction and Purification: Extract with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route is a critical decision guided by multiple factors. This table summarizes the key attributes of the discussed methods to aid in this process.

| Feature | Swern Oxidation | Dess-Martin Oxidation | DIBAL-H Reduction |

| Starting Material | N-Boc-Prolinol | N-Boc-Prolinol | N-Boc-Proline Ester |

| Key Reagents | DMSO, Oxalyl Chloride, Et₃N | Dess-Martin Periodinane | Diisobutylaluminum Hydride |

| Temperature | -78 °C to RT | 0 °C to RT | Strictly -78 °C |

| Typical Yield | Very High (>95%)[8] | High (80-95%) | Good to High (70-90%) |

| Advantages | High yield, reliable, wide functional group tolerance.[5] | Mild, neutral conditions, simple workup, no odor.[11][14] | Fewer steps (one-pot), atom economical.[9] |

| Disadvantages | Toxic/gaseous byproducts (CO), malodorous DMS, requires cryogenic temperatures.[5] | Reagent is potentially explosive and expensive.[14] | Highly sensitive to temperature, risk of over-reduction, pyrophoric reagent.[16] |

| Scalability | Common on large scale, but gas evolution and odor can be problematic. | Limited by cost and safety concerns of the reagent. | Widely used on industrial scale with proper engineering controls. |

Conclusion

The synthesis of this compound is a well-established field with several high-yielding and reliable methods available to the modern chemist. The oxidation of N-Boc-prolinol via Swern or Dess-Martin protocols offers excellent yields and is mechanistically well-understood. The Swern oxidation is often favored for its reliability and cost-effectiveness on scale, provided that the necessary equipment for low temperatures and handling of byproducts is available. The Dess-Martin oxidation serves as an excellent, milder alternative for smaller-scale syntheses where avoidance of harsh conditions or odors is paramount.

Conversely, the direct partial reduction of N-Boc-proline esters with DIBAL-H presents a more streamlined approach. Its success is critically dependent on rigorous temperature control to prevent over-reduction. For laboratories equipped to handle pyrophoric reagents and maintain cryogenic conditions accurately, this method is a highly efficient and attractive option. The ultimate choice of method will always be a balance of scale, cost, available equipment, and the specific requirements of the overall synthetic campaign.

References

- 1. mdpi.com [mdpi.com]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. N-BOC-L-Prolinal synthesis - chemicalbook [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 12. Dess-Martin Oxidation [organic-chemistry.org]

- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 14. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 15. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 16. orgosolver.com [orgosolver.com]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to Pyrrolidine-2-carbaldehyde: Structural Analogs and Derivatives in Modern Drug Discovery

Introduction: The Privileged Pyrrolidine Scaffold

In the landscape of medicinal chemistry, the five-membered nitrogen heterocycle, pyrrolidine, stands out as a "privileged scaffold." Its prevalence in over 20 FDA-approved drugs underscores its significance.[1] The cyclic and saturated nature of the pyrrolidine ring provides a conformationally restricted three-dimensional framework, which is highly advantageous for enhancing the biological activity and bioavailability of molecules.[2][3] Derived from the natural amino acid L-proline, pyrrolidine-2-carbaldehyde serves as a versatile and chiral building block for synthesizing a vast array of more complex molecules.[4][5] Its utility stems from the dual reactivity of its secondary amine and aldehyde functional groups, allowing for extensive chemical modifications. This guide provides an in-depth exploration of this compound, its structural analogs, and key derivatives, focusing on the synthetic strategies, structure-activity relationships (SAR), and therapeutic applications that are of paramount interest to researchers in drug development. We will delve into the causality behind synthetic choices and the logic of derivatization, providing a framework for the rational design of novel therapeutic agents.

The this compound Core: Reactivity and Properties

The foundational element, this compound, is a chiral molecule whose properties are dictated by its two primary functional groups. The aldehyde group is electrophilic and susceptible to a range of transformations, while the secondary amine can act as a nucleophile or a base.[4] This duality is the cornerstone of its synthetic versatility.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C5H9NO | [5] |

| Molecular Weight | 99.13 g/mol | [5] |

| InChIKey | JIDDDPVQQUHACU-UHFFFAOYSA-N | [5] |

The reactivity of the aldehyde allows for nucleophilic additions, condensations, and reductions, providing pathways to alcohols, imines, and alkyl chains.[4] Simultaneously, the secondary amine enables N-alkylation, N-acylation, and participation in catalytic cycles, most famously in organocatalysis, where proline itself catalyzes key C-C bond-forming reactions through enamine intermediates.[6][7][8]

Caption: Reactivity map of the this compound core.

Synthetic Strategies: Building the Pyrrolidine Framework

The creation of substituted pyrrolidines with high stereochemical control is a central challenge in organic synthesis. The choice of strategy is dictated by the desired substitution pattern and the need for enantiopurity, which is critical for pharmacological efficacy.

Asymmetric Synthesis Methodologies

1. Biocatalysis with Transaminases: A green and highly efficient approach involves the use of transaminase (TA) enzymes. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the asymmetric transfer of an amino group from a donor to a prochiral ketone.[9] This method allows for the synthesis of enantiopure 2-substituted pyrrolidines from readily available ω-chloroketones, achieving excellent enantiomeric excess (>99.5% ee) for both enantiomers by selecting the appropriate enzyme.[9]

2. 1,3-Dipolar Cycloaddition: This powerful reaction forms the five-membered ring in a single, often highly stereocontrolled, step.[10] The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) is a convergent and efficient route to create polysubstituted pyrrolidines, a strategy leveraged by companies like Enamine for the construction of diverse building block libraries.[1][10]

3. Catalytic Asymmetric Synthesis: For constructing highly functionalized pyrrolidines, metal- and organo-catalysis are indispensable.

-

Metal Catalysis: Methods such as asymmetric allylic alkylation can be used to set a stereogenic quaternary center, which can then undergo further transformations like a stereospecific ring contraction to yield enantioenriched 2,2-disubstituted pyrrolidines.[11]

-

Organocatalysis: Chiral pyrrolidine derivatives, particularly diarylprolinol silyl ethers, are themselves exceptional organocatalysts, promoting a wide variety of asymmetric transformations.[12][13] The principles learned from these reactions are applied to the synthesis of the catalysts themselves.

Caption: Major synthetic pathways to substituted pyrrolidines.

Protocol: Enantio-Complementary Synthesis of 2-Aryl-Pyrrolidine via Transaminase-Triggered Cyclization

This protocol is adapted from methodologies demonstrating the power of biocatalysis.[9]

Objective: To synthesize (R)- and (S)-2-phenylpyrrolidine from 5-chloro-1-phenylpentan-1-one.

Materials:

-

5-chloro-1-phenylpentan-1-one

-

Transaminase (ATA-256 for (R)-product, ATA-260 for (S)-product)

-

Isopropylamine (IPA) as amine donor

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Potassium phosphate buffer (pH 8.5)

-

Dimethyl sulfoxide (DMSO)

-

Methyl tert-butyl ether (MTBE)

-

Tosyl acid

Procedure:

-

Reaction Setup: In a reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 8.5).

-

Cofactor Addition: Add PLP to a final concentration of 1 mM.

-

Enzyme Addition: Add the selected transaminase (e.g., ATA-256) to a final concentration of 10 mg/mL.

-

Amine Donor: Add isopropylamine (IPA) to a final concentration of 1 M. Causality: IPA serves as the sacrificial amine source for the enzymatic transamination, regenerating the enzyme's active form.

-

Substrate Addition: Dissolve the 5-chloro-1-phenylpentan-1-one substrate in DMSO and add it to the reaction mixture to a final concentration of 10 mM. Causality: DMSO is used as a co-solvent to ensure the solubility of the hydrophobic ketone substrate in the aqueous buffer.

-

Incubation: Seal the vessel and incubate at 30°C with agitation for 24 hours. The reaction proceeds via a cascade: the transaminase converts the ketone to a chiral amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring.

-

Workup and Extraction: After 24 hours, basify the mixture with NaOH and extract the product with MTBE.

-

Purification: To the MTBE extract, add a solution of tosic acid. The product amine will precipitate as a tosylate salt, which can be collected by filtration. Causality: Salt precipitation is an effective method for isolating and purifying the final amine product from the organic solvent.

-

Analysis: Confirm product identity and determine enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Key Structural Analogs and Derivatives: A Universe of Possibilities

Modification of the core this compound structure allows for the fine-tuning of pharmacological properties. These modifications can be broadly categorized.

| Derivative Class | Key Structural Feature | Common Biological Activities | Representative Examples |

| Pyrrolidin-2-ones | Lactam (cyclic amide) at C2 | Nootropic, Anticonvulsant, Anti-inflammatory | Piracetam, Levetiracetam[14] |

| Pyrrolidine-2,5-diones | Succinimide structure | Anticonvulsant, Anticancer | Ethosuximide, Phensuximide[10][15] |

| C2,5-Disubstituted | Substituents at C2 and C5 | Chiral Ligands, Natural Product Alkaloids | (-)-Pyrrolidine 197B[16] |

| Bicyclic Analogs | Fused or bridged ring systems | Hepatotoxic, Neurotoxic, Anticancer | Pyrrolizidine Alkaloids (e.g., Senecionine)[17][18] |

| Bioisosteric Analogs | Ring heteroatom changes, fluorination | Modulated Potency & Metabolism | Fluoroprolines, α-Methylproline[2][3] |

Pyrrolidin-2-ones and -2,5-diones: CNS-Active Scaffolds

Replacing the aldehyde with a carbonyl group to form a lactam (pyrrolidin-2-one) or a succinimide (pyrrolidine-2,5-dione) dramatically alters the molecule's properties, often leading to significant central nervous system (CNS) activity. The pyrrolidone family includes well-known nootropic agents like piracetam and major antiepileptic drugs like levetiracetam.[14] The mechanism for succinimide-based drugs like ethosuximide involves the inhibition of T-type calcium channels in the thalamus, which stabilizes neuronal excitability.[15]

Bicyclic and Fused Systems: Lessons from Nature

Nature provides a vast library of complex pyrrolidine derivatives. Pyrrolizidine alkaloids (PAs), for instance, are a large class of plant-derived compounds characterized by a fused bicyclic core.[17][18] While many PAs exhibit significant toxicity (hepatotoxic, genotoxic, and neurotoxic), their study provides crucial insights into pharmacophore design and potential toxicophores to avoid.[17][18][19] The synthesis of PA analogs remains an active area of research for developing compounds with controlled biological activity, such as anti-tumor agents.[20]

Bioisosteric Replacement: A Strategy for Optimization

Bioisosterism—the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties—is a cornerstone of modern drug design.[21] For the pyrrolidine scaffold, this includes:

-

Fluorination: Introducing fluorine atoms (e.g., to create fluoroprolines) can block metabolic oxidation sites, increase binding affinity through new electronic interactions, and alter ring pucker, thereby "locking" the molecule into a more bioactive conformation.[2][3]

-

Alkylation: Adding a methyl group at the α-position (α-methylproline) provides steric hindrance that can increase metabolic stability and constrain peptide bond geometry.[2][3][22]

-

Ring Modification: Replacing a carbon with a heteroatom (e.g., oxazolidines, thiazolidines) alters the ring's geometry, polarity, and hydrogen bonding capacity.[22][23]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the pyrrolidine scaffold has led to its incorporation into drugs for a wide range of diseases.[24][25]

-

Anticancer Agents: Derivatives have been designed as antagonists for chemokine receptors like CXCR4, which is implicated in cancer metastasis.[24] SAR studies have shown that specific substitutions on the pyrrolidine ring are critical for achieving high binding affinity and metabolic stability.[10][26]

-

Antiviral Drugs: The conformational constraint provided by the pyrrolidine ring is a key feature in many protease inhibitors used to treat HIV and Hepatitis C. Bicyclic proline analogs are prominent in this area.[2]

-

Antidiabetic Agents (DPP-IV Inhibitors): Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemics. Many of these drugs, such as vildagliptin, feature a pyrrolidine moiety that mimics the proline residue of the natural substrate, allowing them to bind effectively to the enzyme's active site.

Caption: Mechanism of action for pyrrolidine-based DPP-IV inhibitors.

Conclusion and Future Prospects

This compound and its derivatives represent a rich and enduring platform for drug discovery. The scaffold's inherent chirality, conformational rigidity, and synthetic tractability have secured its place in the medicinal chemist's toolbox. Future research will likely focus on several key areas: the development of novel, highly stereoselective synthetic methods to access previously unexplored chemical space; the application of computational chemistry to better predict the conformational and electronic effects of bioisosteric replacements; and the exploration of pyrrolidine derivatives for novel biological targets.[2][3][12] As our understanding of disease biology deepens, the modular nature of this remarkable scaffold will continue to enable the design and synthesis of the next generation of precisely targeted therapeutics.

References

- 1. enamine.net [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound hydrochloride (EVT-14048749) [evitachem.com]

- 5. This compound | C5H9NO | CID 3323161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 8. longdom.org [longdom.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 14. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnrjournal.com [pnrjournal.com]

- 16. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - ProQuest [proquest.com]

- 19. researchgate.net [researchgate.net]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. drughunter.com [drughunter.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Thieme E-Books & E-Journals [thieme-connect.de]

- 24. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 26. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

Spectroscopic Characterization of Pyrrolidine-2-carbaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Pyrrolidine-2-carbaldehyde (also known as prolinal), a pivotal chiral building block in synthetic organic chemistry and drug discovery. Despite its significance, readily available, consolidated experimental spectroscopic data is notably scarce in the public domain. This document addresses this gap by presenting a detailed analysis based on established principles of spectroscopy and predictive methodologies. We will delve into the theoretical ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering insights into the structural elucidation and characterization of this versatile molecule. This guide is intended for researchers, scientists, and professionals in drug development who utilize or intend to utilize this compound in their synthetic endeavors.

Introduction to this compound

This compound, with the chemical formula C₅H₉NO and a molecular weight of 99.13 g/mol , is a heterocyclic compound featuring a pyrrolidine ring substituted with an aldehyde group at the 2-position[1][2]. The presence of a chiral center at the C-2 position makes it a valuable precursor for the synthesis of a wide array of enantiomerically pure compounds, particularly proline derivatives and more complex alkaloids. Its utility spans various fields, including asymmetric catalysis and medicinal chemistry, where it serves as a key intermediate in the synthesis of bioactive molecules[3].

The synthesis of this compound can be achieved through the oxidation of the corresponding alcohol, L-prolinol. Given its reactivity, it is often prepared and used in situ or handled as a more stable derivative, such as its N-protected form. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, purity assessment, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the aldehyde group and the pyrrolidine ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.65 | d | 1H | H-6 (Aldehyde) |

| ~4.05 | m | 1H | H-2 |

| ~3.20 | m | 1H | H-5a |

| ~3.00 | m | 1H | H-5b |

| ~2.10 | m | 1H | H-3a |

| ~1.95 | m | 1H | H-3b |

| ~1.80 | m | 2H | H-4 |

| ~1.70 | br s | 1H | N-H |

Interpretation and Causality:

-

Aldehyde Proton (H-6): The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. Its coupling to the adjacent C-2 proton would result in a doublet.

-

C-2 Proton: This proton is attached to the carbon bearing both the aldehyde and the nitrogen atom, leading to a downfield shift. It would appear as a multiplet due to coupling with the aldehyde proton and the C-3 protons.

-

C-5 Protons: These protons are adjacent to the nitrogen atom and are expected to be diastereotopic, appearing as separate multiplets.

-

C-3 and C-4 Protons: These methylene protons of the pyrrolidine ring will appear as complex multiplets in the aliphatic region of the spectrum.

-

N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~202.0 | C-6 (C=O) |

| ~65.0 | C-2 |

| ~46.5 | C-5 |

| ~28.0 | C-3 |

| ~25.0 | C-4 |

Interpretation and Causality:

-

Carbonyl Carbon (C-6): The aldehyde carbonyl carbon is the most deshielded carbon and will appear significantly downfield.

-

C-2 Carbon: This carbon, attached to both the nitrogen and the carbonyl group, will be the most downfield of the ring carbons.

-

C-5 Carbon: The carbon adjacent to the nitrogen will be deshielded compared to the other ring carbons.

-

C-3 and C-4 Carbons: These carbons will appear in the typical aliphatic region for a five-membered ring.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS at 0 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the N-H, C-H, C=O, and C-N bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H stretch |

| ~2960, ~2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~2720 | Weak | C-H stretch (aldehyde, Fermi resonance) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1100 | Medium | C-N stretch |

Interpretation and Causality:

-

N-H Stretch: The broad absorption around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.

-

C-H Stretches: The absorptions in the 2870-2960 cm⁻¹ region are due to the symmetric and asymmetric stretching of the C-H bonds in the pyrrolidine ring. The weak band around 2720 cm⁻¹ is a characteristic, though often weak, C-H stretch of an aldehyde proton, often appearing as a doublet due to Fermi resonance.

-

C=O Stretch: A strong, sharp absorption around 1725 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the carbonyl group of the aldehyde.

-

C-N Stretch: The stretching vibration of the C-N bond is expected in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two NaCl or KBr plates.

-

KBr Pellet: If the sample is a solid, grind a small amount with dry KBr and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Assignment |

| 99 | High | [M]⁺ (Molecular Ion) |

| 98 | Moderate | [M-H]⁺ |

| 70 | High | [M-CHO]⁺ |

| 42 | Moderate | [C₂H₄N]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: The peak at m/z 99 corresponds to the molecular weight of this compound.

-

[M-H]⁺ Peak: Loss of a hydrogen radical can lead to a peak at m/z 98.

-

[M-CHO]⁺ Peak: The most significant fragmentation is likely the loss of the formyl group (CHO) as a radical, leading to a stable pyrrolidinium-type ion at m/z 70. This is often the base peak.

-

Further Fragmentation: Subsequent fragmentation of the pyrrolidine ring can lead to smaller fragments, such as the one observed at m/z 42.

Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200).

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern consistent with the structure.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in organic synthesis. This guide provides a detailed, albeit predictive, overview of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The presented data and interpretations offer a robust framework for researchers to identify and characterize this important chiral building block in their experimental work. While experimental data from public databases remains elusive, the theoretical analysis herein provides a strong foundation for understanding the spectroscopic properties of this molecule. It is recommended that researchers generating this compound in the future contribute their experimental data to public repositories to enrich the collective knowledge base.

References

- 1. chemscene.com [chemscene.com]

- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 3. Rapid and Nondestructive Detection of Proline in Serum Using Near-Infrared Spectroscopy and Partial Least Squares - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pyrrolidine-2-carbaldehyde: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Importance of Pyrrolidine-2-carbaldehyde in Modern Synthesis

This compound, a chiral heterocyclic aldehyde, stands as a cornerstone in the edifice of modern organic synthesis and medicinal chemistry.[1] Its unique structural architecture, featuring a five-membered nitrogen-containing ring appended with a reactive aldehyde functionality, renders it an invaluable chiral building block.[1] This guide provides an in-depth exploration of the commercial landscape, synthetic methodologies, and practical applications of this compound, with a particular focus on its role in the development of novel therapeutics. The inherent chirality of this molecule, coupled with the versatile reactivity of the aldehyde group, offers a strategic advantage in the stereocontrolled synthesis of complex molecular targets.

The pyrrolidine scaffold is a privileged motif in a vast array of natural products and pharmaceuticals, owing to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[2][3] Consequently, this compound serves as a critical starting material for the synthesis of proline analogs and other nitrogen-containing heterocycles, which are integral to advancements in drug discovery and material science.[1]

Commercial Availability and Supplier Landscape

This compound is commercially available from a multitude of chemical suppliers, catering to a wide range of research and development needs. The compound is typically offered as a racemic mixture or as its individual enantiomers, (S)-Pyrrolidine-2-carbaldehyde and (R)-Pyrrolidine-2-carbaldehyde, with the (S)-enantiomer being more commonly utilized due to its direct lineage from the naturally abundant amino acid, L-proline. Furthermore, it is available in various grades of purity and quantities, from milligrams for initial screening to kilograms for pilot-scale synthesis. For large-scale manufacturing, several key players in the chiral chemicals market can provide bulk quantities.[4][5][6][7]

Below is a comparative overview of prominent suppliers of this compound:

| Supplier | Product Name(s) | CAS Number | Purity/Grades Offered | Available Forms |

| ChemScene | This compound | 61480-98-6 | ≥98% | Racemic |

| Alfa Chemistry | This compound | 61480-98-6 | 96% | Racemic |

| BLD Pharm | This compound | 61480-98-6 | Inquire | Racemic |

| BOC Sciences | This compound | 61480-98-6 | Inquire | Racemic |

| Parchem | (S)-Pyrrolidine-2-Carbaldehyde | 88218-12-6 | Inquire | (S)-enantiomer |

| Santa Cruz Biotechnology | Pyrrolidine-2-carboxaldehyde, N-CBZ protected | 105706-84-1 | Inquire | N-protected derivative |

This table is not exhaustive and represents a selection of commercially available options. Researchers are advised to consult individual supplier websites for the most current product specifications and availability.

Synthetic Strategies and Methodologies

The synthesis of this compound is a well-established area of organic chemistry, with numerous methods reported in the literature. The choice of synthetic route is often dictated by the desired stereochemistry, scale of the reaction, and the availability of starting materials.

Oxidative Approaches from Prolinol

A prevalent and efficient method for the synthesis of enantiomerically pure this compound involves the oxidation of the corresponding prolinol ((S)- or (R)-pyrrolidin-2-ylmethanol). This approach is favored due to the commercial availability of both enantiomers of prolinol, which are readily derived from the reduction of proline.[2]

Several oxidizing agents can be employed for this transformation, each with its own set of advantages and limitations:

-

Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride activated dimethyl sulfoxide (DMSO) to achieve a mild and high-yielding oxidation. It is particularly suitable for sensitive substrates and generally avoids over-oxidation to the carboxylic acid.

-

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a convenient and reliable method for the oxidation of alcohols to aldehydes under neutral conditions.[1]

-

Chromium-based Reagents: Reagents such as pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) have been historically used for this transformation. However, their toxicity and the generation of chromium waste have led to a decline in their use in favor of more environmentally benign alternatives.[8]

Caption: Oxidation of (S)-Prolinol to (S)-Pyrrolidine-2-carbaldehyde.

Reductive Approaches from Proline Derivatives

Alternatively, this compound can be synthesized through the reduction of activated proline derivatives. For instance, the reduction of N-protected proline acid chlorides or esters using reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can yield the desired aldehyde. Careful control of stoichiometry and reaction conditions is crucial to prevent over-reduction to the corresponding alcohol.

Key Applications in Drug Discovery and Organic Synthesis

The utility of this compound as a synthetic intermediate is vast and continues to expand. Its bifunctional nature allows for a diverse range of chemical transformations, making it a powerful tool in the hands of synthetic chemists.[1][8]

Asymmetric Synthesis and Catalysis

Chiral pyrrolidine derivatives synthesized from this compound are widely employed as catalysts and ligands in asymmetric synthesis. The pyrrolidine nitrogen can be readily functionalized to create a library of chiral ligands for various metal-catalyzed reactions, such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Synthesis of Bioactive Molecules

This compound is a key precursor for the synthesis of numerous biologically active compounds. Its aldehyde functionality serves as a handle for the introduction of various pharmacophoric groups through reactions such as:

-

Reductive Amination: The reaction of this compound with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward route to chiral 2-aminomethylpyrrolidine derivatives. This reaction is a cornerstone of medicinal chemistry for the construction of amine-containing drug candidates.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the carbon chain at the 2-position, leading to the formation of α,β-unsaturated esters, ketones, and nitriles, which are versatile intermediates for further elaboration.

-

Aldol and Related Condensation Reactions: The aldehyde can participate in aldol reactions with enolates and other nucleophiles to form new carbon-carbon bonds and introduce additional stereocenters.

A notable example of its application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes.[9] For instance, the synthesis of Vildagliptin involves a key intermediate derived from (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which can be prepared from L-proline, showcasing the importance of pyrrolidine-based synthons.[9]

Caption: Synthetic utility of this compound.

Experimental Protocol: Reductive Amination of (S)-Pyrrolidine-2-carbaldehyde with a Primary Amine

This protocol provides a general procedure for the reductive amination of (S)-Pyrrolidine-2-carbaldehyde. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

-

(S)-Pyrrolidine-2-carbaldehyde

-

Primary amine (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

To a solution of (S)-Pyrrolidine-2-carbaldehyde (1.0 equivalent) in DCM or DCE, add the primary amine (1.0 - 1.2 equivalents).

-

If the amine salt is used, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/enamine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

-

In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 - 2.0 equivalents) in the reaction solvent.

-

Slowly add the suspension of the reducing agent to the reaction mixture. The addition should be portion-wise to control any potential exotherm.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-aminomethylpyrrolidine.

Safety, Handling, and Storage

This compound should be handled in a well-ventilated fume hood.[10][11][12][13] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[11][12][14] Avoid inhalation of vapors and contact with skin and eyes.[10][11][13] In case of contact, rinse the affected area with copious amounts of water.[12]

Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[10][14][15] Some suppliers recommend storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde functionality.[11]

Conclusion

This compound has firmly established itself as a versatile and indispensable tool in the arsenal of the modern synthetic chemist. Its commercial availability in both racemic and enantiomerically pure forms, coupled with a rich and diverse reactivity profile, ensures its continued prominence in the synthesis of complex molecules with significant biological activity. As the demand for stereochemically defined pharmaceuticals continues to grow, the strategic application of this compound is poised to play an even more critical role in the future of drug discovery and development.

References

- 1. 61480-98-6(this compound) | Kuujia.com [kuujia.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. marketresearchfuture.com [marketresearchfuture.com]

- 5. coherentmarketinsights.com [coherentmarketinsights.com]

- 6. Chiral Compounds manufacturers from around the world ⇒ chemeurope.com [chemeurope.com]

- 7. Top 10 Leading Aldehydes Companies Shaping the Market Outlook to 2030 [researchandmarkets.com]

- 8. Buy this compound hydrochloride (EVT-14048749) [evitachem.com]

- 9. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 10. combi-blocks.com [combi-blocks.com]

- 11. solventsandpetroleum.com [solventsandpetroleum.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. 61480-98-6|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Safe Handling and Management of Pyrrolidine-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Dual Nature of Pyrrolidine-2-carbaldehyde

This compound is a heterocyclic compound of significant interest in the realms of organic synthesis and pharmaceutical development.[1] Its structure, featuring a five-membered pyrrolidine ring with an aldehyde functional group, makes it a versatile building block for creating a wide array of more complex molecules, including chiral ligands and bioactive compounds.[1] The reactivity of both the secondary amine and the aldehyde group allows for diverse chemical transformations, positioning it as a valuable intermediate in the synthesis of novel therapeutics, particularly in areas like oncology and neuroprotective research.[1][2]

However, the very chemical reactivity that makes this compound a powerful synthetic tool also imbues it with inherent hazards. The aldehyde group is a potent electrophile, capable of reacting with biological nucleophiles, while the pyrrolidine moiety is a cyclic amine, a class known for its potential to cause irritation and burns.[2][3] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties. It is designed to empower researchers to mitigate risks effectively, ensuring both personal safety and the integrity of their experimental work.

Hazard Identification and Risk Analysis

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound, and its parent compound pyrrolidine, present a multi-faceted risk profile encompassing flammability, corrosivity, and toxicity.

GHS Hazard Classification (based on related compounds):

-

Flammable Liquids: The parent compound, pyrrolidine, is classified as a highly flammable liquid and vapor (Category 2).[4][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6][7]

-

Acute Toxicity (Oral & Inhalation): Harmful if swallowed or inhaled.[4]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage (Category 1A).[4] This is a critical hazard, as contact can lead to rapid tissue damage.

The causality of these hazards is rooted in the molecule's structure. The aldehyde group is known to be a sensory irritant and can cause inflammation.[3][9] The cyclic amine is corrosive and can cause severe burns upon contact.[4] The combination of these functional groups necessitates stringent safety protocols.

Data Summary: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉NO | [10][11] |

| Molecular Weight | 99.13 g/mol | [10][11] |

| Appearance | Colorless to pale yellow liquid/solid | [2][7] |

| Melting Point | 43 - 46 °C | |

| Boiling Point | 86 - 88 °C (for Pyrrolidine) | [5] |

| Solubility | Soluble in water and polar organic solvents | [2] |

| Vapor Density | >1 (Heavier than air) | [9] |

Engineering Controls: The First Line of Defense

Engineering controls are the most critical measures for minimizing exposure. Reliance on personal protective equipment alone is insufficient.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[12] This is non-negotiable. The hood contains vapors and aerosols, preventing inhalation, which is a primary route of exposure.[3]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9][12]

-

Explosion-Proof Equipment: Given the flammability hazard associated with the parent compound, use of explosion-proof electrical and ventilating equipment is a necessary precaution, especially when handling larger quantities.[12]

-

Emergency Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.[12][13]

Personal Protective Equipment (PPE): A Self-Validating Barrier

The selection of PPE must be deliberate and based on the specific hazards of this compound.

-

Eye and Face Protection: At a minimum, splash-proof chemical goggles conforming to EN166 or NIOSH standards are required.[3][14] Due to the severe eye damage risk, it is highly recommended to use a full face shield in conjunction with goggles, especially when transferring liquids or running reactions.[3][12]

-

Hand Protection: Standard latex gloves are not sufficient.[3] Gloves made of butyl rubber or nitrile are recommended for their resistance to aldehydes and amines.[3] Always inspect gloves for tears or pinholes before use. Follow proper glove removal technique to avoid contaminating skin and dispose of them after use.[14]

-

Skin and Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned. Full-length pants and closed-toe shoes are mandatory to prevent any skin exposure.[13]

-

Respiratory Protection: Respirators should not be the primary means of exposure control.[15] They are to be used for emergency situations, such as a large spill, or when engineering controls are not feasible. If respirators are required, a comprehensive respiratory protection program that includes medical evaluation, training, and fit-testing in accordance with OSHA 29 CFR 1910.134 must be implemented.[12][15] An air-purifying respirator with organic vapor cartridges is typically appropriate.[3]

Safe Handling and Storage Protocols

A systematic approach to handling and storage is essential to prevent accidents.

Experimental Workflow: Safe Handling Protocol

-

Pre-Handling Assessment:

-

Verify the chemical fume hood is operational (check airflow monitor).

-

Assemble all necessary PPE and ensure it is in good condition.

-

Locate the nearest eyewash station, safety shower, and fire extinguisher.

-

Review the Safety Data Sheet (SDS) for any specific handling notes.[16]

-

-

Chemical Handling:

-

Post-Handling Procedures:

-

Decontaminate the work area.

-

Properly seal and store the chemical.

-

Remove and dispose of contaminated gloves and any disposable PPE.

-

Wash hands and forearms thoroughly with soap and water.[9]

-

Caption: Diagram 1: Step-by-step workflow for the safe handling of this compound.

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][9] The storage area should be a designated flammables cabinet.

-

Container: Keep containers tightly sealed to prevent the escape of vapors and reaction with air or moisture.[9]

-

Inert Atmosphere: For long-term storage or for high-purity grades, storing under an inert gas like nitrogen or argon is recommended to prevent degradation.[13]

-

Incompatibilities: Store away from incompatible materials. This includes strong oxidizing agents (e.g., nitrates, peroxides), strong acids, and acid halides.[7][9] Reaction with these can be exothermic and potentially violent.

Emergency and First-Aid Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response

-

Minor Spill (within a fume hood):

-

Alert personnel in the immediate area.

-

Ensure you are wearing appropriate PPE (respirator may be necessary).

-

Absorb the spill with an inert, non-combustible material like vermiculite, sand, or a spill pillow.[12]

-

Using non-sparking tools, collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]

-

Clean the spill area thoroughly.

-

-

Major Spill (outside a fume hood or large volume):

-

Evacuate the area immediately.

-

Alert others and activate the fire alarm if necessary.

-

Contact your institution's emergency response team from a safe location.

-

Do not attempt to clean it up yourself.

-

Caption: Diagram 2: Decision-making logic for responding to a chemical spill.

First-Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[14]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9][17] Water spray can be used to cool containers, but a direct water jet may be ineffective and spread the fire.[17][18]

-

Hazards: Combustion produces toxic and irritating gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[9][17][19] Containers may explode when heated.[17]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[19]

Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination.

-

Classification: this compound and any materials contaminated with it must be treated as hazardous waste.

-

Collection: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal: Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[20] Do not pour down the drain.[4]

References

- 1. 61480-98-6(this compound) | Kuujia.com [kuujia.com]

- 2. Buy this compound hydrochloride (EVT-14048749) [evitachem.com]

- 3. homework.study.com [homework.study.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. web.stanford.edu [web.stanford.edu]

- 7. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. This compound | C5H9NO | CID 3323161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. wcu.edu [wcu.edu]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. osha.gov [osha.gov]

- 16. Lab Safety Guideline: Formaldehyde 37% | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 17. nj.gov [nj.gov]

- 18. carlroth.com [carlroth.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

The Unassuming Aldehyde: A Technical Guide to the Historical and Synthetic Importance of Pyrrolidine-2-carbaldehyde

Introduction: Beyond a Simple Aldehyde

In the vast lexicon of organic synthesis, certain molecules, though structurally simple, emerge as pivotal players, their significance echoing through decades of chemical innovation. Pyrrolidine-2-carbaldehyde, a chiral aldehyde derived from the amino acid proline, is one such molecule. To the uninitiated, it may appear as a mere functionalized heterocycle. However, to the seasoned researcher in organic synthesis and drug development, it represents a cornerstone of asymmetric synthesis, a versatile chiral building block, and a precursor to a powerful class of organocatalysts. This technical guide delves into the historical context of this compound, tracing its evolution from a synthetic curiosity to an indispensable tool in the modern synthetic chemist's arsenal. We will explore its synthesis, its multifaceted applications, and the mechanistic subtleties that underpin its remarkable utility.

A Tale of Two Eras: The Historical Trajectory of this compound

The story of this compound is intrinsically linked to that of its parent amino acid, L-proline. Its historical impact can be broadly divided into two overlapping yet distinct eras: its foundational role as a chiral building block and its later emergence at the forefront of the organocatalysis revolution.

The Early Days: A Chiral Scaffold for Nature's Architecture

Long before the widespread adoption of organocatalysis, the pyrrolidine ring system was recognized as a privileged scaffold in a vast array of natural products, particularly alkaloids.[1] Consequently, chiral pyrrolidine derivatives, including this compound, were identified as valuable starting materials for the stereoselective synthesis of these complex molecules. The inherent chirality of the C2 position, derived from natural L- or D-proline, provided a crucial stereochemical handle for the construction of intricate three-dimensional structures.

Early synthetic applications focused on leveraging the aldehyde functionality for chain elongation and the introduction of new stereocenters. Its use in the synthesis of pyrrolizidine and indolizidine alkaloids, for instance, showcased its utility in building bicyclic nitrogen-containing frameworks.[2] While specific seminal publications detailing the very first synthesis of this compound are not prominently cited in broad reviews, its preparation is a logical extension of proline chemistry, with early methods likely involving the reduction of proline derivatives followed by oxidation.

The Organocatalysis Revolution: A New Paradigm

The turn of the 21st century witnessed a paradigm shift in asymmetric synthesis with the rise of organocatalysis. This field demonstrated that small, purely organic molecules could catalyze a wide range of stereoselective transformations with efficiencies rivaling traditional metal-based catalysts. At the heart of this revolution was L-proline, which was found to be a remarkably effective catalyst for asymmetric aldol and Mannich reactions.[3]

This discovery cast a new light on this compound and its derivatives. While proline itself acts as a bifunctional catalyst through its secondary amine and carboxylic acid, derivatives of this compound, particularly those with bulky substituents, became instrumental in the development of a new class of organocatalysts. These catalysts operate through the formation of chiral enamines or iminium ions, effectively controlling the stereochemical outcome of carbon-carbon and carbon-heteroatom bond-forming reactions. The aldehyde functionality, or derivatives thereof, plays a crucial role in modulating the steric and electronic properties of the catalyst, thereby influencing its reactivity and selectivity.

The Art of Preparation: Synthesizing this compound

The synthesis of enantiomerically pure this compound is most commonly achieved through the oxidation of the corresponding alcohol, prolinol. Prolinol itself is readily accessible via the reduction of proline.[4] The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups, particularly when dealing with N-protected derivatives.

Key Synthetic Methodologies

Several reliable methods have been established for the oxidation of prolinol to this compound. The Swern and Parikh-Doering oxidations are among the most frequently employed due to their mild reaction conditions and high yields.[5][6]

Table 1: Comparison of Common Oxidation Methods for Prolinol

| Oxidation Method | Oxidizing Agent/Conditions | Typical Yield | Advantages | Disadvantages |

| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine | >90% | Mild conditions, high yields, avoids heavy metals.[5] | Requires low temperatures (-78 °C), produces malodorous dimethyl sulfide. |

| Parikh-Doering Oxidation | SO₃·pyridine, DMSO, triethylamine | 85-95% | Milder than Swern, can be run at 0 °C to room temperature.[6] | Can require a large excess of reagents. |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | 80-95% | Mild, neutral conditions, commercially available reagent. | Can be expensive, produces explosive byproducts if not handled correctly. |

Experimental Protocol: Parikh-Doering Oxidation of N-Boc-L-prolinol

This protocol provides a detailed procedure for the synthesis of N-Boc-L-pyrrolidine-2-carbaldehyde, a versatile intermediate in organic synthesis.

Materials:

-

N-Boc-L-prolinol (1.0 eq)

-

Sulfur trioxide pyridine complex (SO₃·pyridine) (3.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) (5.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Boc-L-prolinol in a mixture of anhydrous DMSO and DCM at 0 °C under an inert atmosphere, add triethylamine.

-

To this stirred solution, add the sulfur trioxide pyridine complex portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-L-pyrrolidine-2-carbaldehyde.

Causality Behind Experimental Choices:

-

The use of anhydrous solvents and an inert atmosphere is crucial to prevent the deactivation of the oxidizing agent and unwanted side reactions.

-

Maintaining a low temperature (0 °C) helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

-

The portion-wise addition of the SO₃·pyridine complex prevents a rapid increase in temperature.

-

The aqueous workup with NaHCO₃ neutralizes the acidic components of the reaction mixture.

A Versatile Synthon: Applications in Complex Molecule Synthesis

The utility of this compound extends far beyond its role in organocatalysis. As a chiral building block, it has been instrumental in the total synthesis of numerous natural products and pharmaceutically active compounds.[7] Its aldehyde group serves as a versatile handle for a wide array of chemical transformations, including Wittig reactions, aldol condensations, and reductive aminations, allowing for the construction of complex carbon skeletons with precise stereochemical control.

Case Study: The Synthesis of (-)-Kainic Acid

Kainic acid, a potent neuroexcitatory amino acid, has been a long-standing target for synthetic chemists due to its interesting biological activity and challenging stereochemical architecture. Several total syntheses of (-)-kainic acid have utilized chiral pyrrolidine derivatives.[8][9] In many of these approaches, a this compound equivalent serves as a key intermediate. The aldehyde functionality allows for the introduction of the C3 side chain through various C-C bond-forming reactions, while the inherent chirality of the pyrrolidine ring directs the stereochemical outcome of subsequent transformations.[10]

Mechanistic Underpinnings: The Source of Stereocontrol

The efficacy of this compound and its derivatives in asymmetric synthesis stems from their ability to form well-defined, transient chiral intermediates. In organocatalytic reactions, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound to form a chiral enamine or iminium ion.

The stereochemistry of the pyrrolidine ring, particularly the substituent at the C2 position, creates a chiral environment that directs the approach of the electrophile to one face of the enamine, leading to the formation of a single enantiomer of the product. The aldehyde group in this compound, or its derivatives, plays a crucial role in this process by influencing the steric bulk and electronic nature of the catalyst, thereby fine-tuning the stereochemical outcome.

Conclusion and Future Outlook

From its humble origins as a chiral building block derived from a natural amino acid, this compound has evolved into a central figure in the field of asymmetric synthesis. Its historical journey mirrors the broader advancements in organic chemistry, from the pursuit of natural product synthesis to the development of powerful catalytic methods. The continuous exploration of new pyrrolidine-based catalysts and their applications in novel synthetic transformations ensures that this compound and its derivatives will remain at the forefront of chemical research for the foreseeable future. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and reactivity of this unassuming aldehyde is not merely an academic exercise but a practical necessity for the design and execution of elegant and efficient synthetic strategies.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 7. enamine.net [enamine.net]

- 8. Total synthesis of (-)-kainic acid via intramolecular Michael addition: a second-generation route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Total synthesis of (-)-kainic acid via intramolecular Michael addition: a second-generation route. | Semantic Scholar [semanticscholar.org]

- 10. Stereocontrolled construction of substituted pyrrolidines based on intramolecular protodesilylation reaction. Enantiospecific synthesis of (–)-kainic acid and (+)-allokainic acid from L-serine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Natural Occurrence of Pyrrolidine-2-carbaldehyde Derivatives

Abstract

The pyrrolidine ring is a fundamental scaffold in a vast array of naturally occurring alkaloids and pharmacologically active compounds. Among its numerous derivatives, those bearing a carbaldehyde group at the 2-position represent a significant class of molecules with diverse biological activities. This technical guide provides a comprehensive overview of the natural occurrence of pyrrolidine-2-carbaldehyde derivatives, delving into their biosynthetic origins, isolation from natural sources, and known pharmacological properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the rich chemistry and therapeutic potential of these natural products.

Introduction: The Significance of the this compound Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry.[1][2][3] Its prevalence in FDA-approved drugs underscores its importance as a pharmacophore.[1] The introduction of a carbaldehyde group at the 2-position creates a reactive and versatile functional group that serves as a key intermediate in the biosynthesis of more complex alkaloids and is also a determinant of biological activity. This compound and its derivatives have been isolated from a wide range of natural sources, including plants, fungi, and marine organisms.[4][5] These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[2][6][7]

This guide will explore the fascinating world of naturally occurring this compound derivatives, providing a detailed examination of their origins and biological significance.

Natural Sources and Distribution

This compound derivatives are found across different biological kingdoms, highlighting their evolutionary significance and diverse functional roles.

Plant Kingdom

Plants are a prolific source of pyrrolidine alkaloids, many of which are derived from or are structurally related to this compound. A significant class of these are the pyrrolizidine alkaloids (PAs), which are known for their role as defense compounds against herbivores.[8][9][10] It is estimated that approximately 3% of the world's flowering plants produce PAs.[11] These compounds are particularly abundant in families such as Asteraceae, Boraginaceae, and Fabaceae.[11]

-

Pyrrolizidine Alkaloids (PAs): While the core structure of PAs is a bicyclic pyrrolizidine system, their biosynthesis proceeds through intermediates that are conceptually derived from this compound. The initial cyclization step in PA biosynthesis often leads to a pyrrolizidine-1-carbaldehyde, a closely related isomer.[11]

-

Angelica dahurica: The roots of this plant have been found to contain several pyrrole-2-carbaldehyde derived alkaloids, some of which have demonstrated acetylcholinesterase inhibitory activity.[12]

Fungal and Microbial Sources

Microorganisms, including fungi and bacteria, are also a rich source of this compound derivatives.[4][5]

-

Fungi: Edible mushrooms and mangrove-associated fungi have been reported to produce pyrrole-2-carboxaldehyde derivatives.[5]

-

Marine Sponges: Marine invertebrates, such as sponges of the genera Oscarella and Laxosuberites, have yielded a variety of 3-alkyl-pyrrole-2-carbaldehyde derivatives.[4]

Biosynthesis of this compound Derivatives

The biosynthesis of the pyrrolidine ring and its subsequent functionalization to form this compound derivatives is a fascinating area of study. The primary precursor for the pyrrolidine ring in many organisms is the amino acid L-ornithine.

The Ornithine-Putrescine Pathway